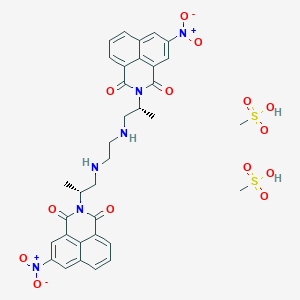![molecular formula C10H10N2O3 B123840 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-40-9](/img/structure/B123840.png)
4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA belongs to the pyrrolopyridazine family of compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood. However, it has been suggested that 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid may also inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis. Furthermore, 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
生化学的および生理学的効果
4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which may contribute to its anti-inflammatory and anti-tumor effects. 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
実験室実験の利点と制限
One of the major advantages of 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid is its potential therapeutic applications. 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it an attractive candidate for drug development. Another advantage of 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid is its unique chemical structure, which makes it a useful tool for investigating the mechanism of action of other compounds. However, there are also some limitations to using 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid in lab experiments. 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid is a relatively new compound, and its effects on human health and safety have not been fully evaluated. In addition, 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid. One area of research is the development of 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid and its potential use as a tool for studying other compounds. Furthermore, future studies could focus on the safety and toxicity of 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid and its potential use in clinical trials. Overall, 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
The synthesis method for 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 2,6-dichloropyridazine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethoxy-2,6-dichloropyridazine. This intermediate product is then reacted with hydrazine hydrate to form 4-ethoxy-2,6-dichloropyridazine hydrazine. The final step involves the reaction of 4-ethoxy-2,6-dichloropyridazine hydrazine with ethyl chloroformate to produce 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid.
科学的研究の応用
4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus. In addition, 4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
156335-40-9 |
|---|---|
製品名 |
4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid |
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
4-ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-9-7(10(13)14)6-11-12-5-3-4-8(9)12/h3-6H,2H2,1H3,(H,13,14) |
InChIキー |
LZOIOFIEPJOPDX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN2C1=CC=C2)C(=O)O |
正規SMILES |
CCOC1=C(C=NN2C1=CC=C2)C(=O)O |
同義語 |
Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-ethoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



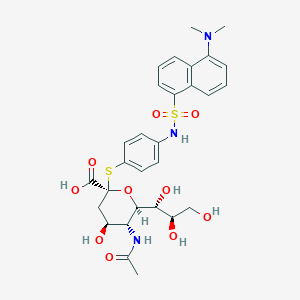

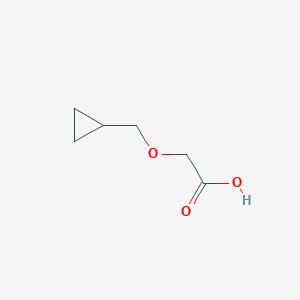
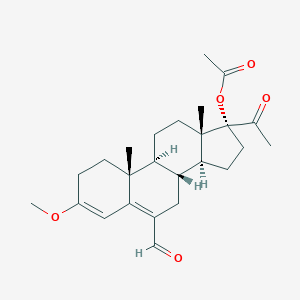
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)
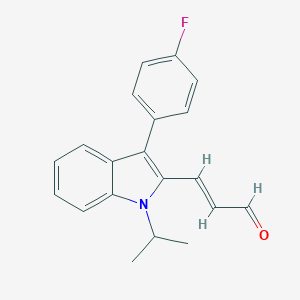

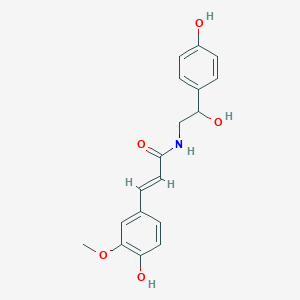
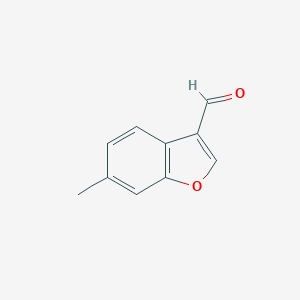
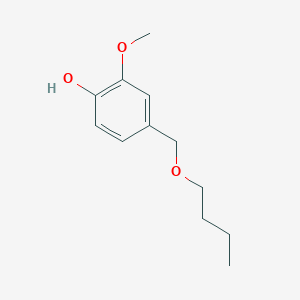
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
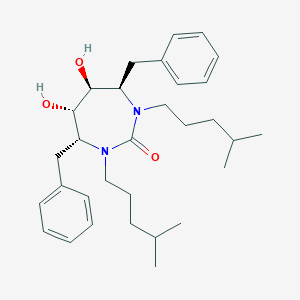
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
